

# Keto-D-fructose Phthalazin-1-ylhydrazone: A Technical Guide for Biochemical Research

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## Compound of Interest

Compound Name: Keto-D-fructose phthalazin-1-ylhydrazone

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## Abstract

**Keto-D-fructose phthalazin-1-ylhydrazone** is a biochemical reagent with potential applications in glycobiology and targeted therapeutic research. This document provides a technical overview of the compound, drawing upon the known biological activities of its constituent chemical moieties: the phthalazine core, the hydrazone linker, and the keto-D-fructose sugar group. While specific experimental data for this conjugate is limited in publicly available literature, this guide extrapolates its potential mechanisms of action, suggests experimental frameworks, and provides context based on research into related molecular classes. This reagent is positioned as a tool for investigating biological systems where sugar transport and specific enzyme inhibition are key factors, such as in oncology and metabolic disorders.

## Introduction

**Keto-D-fructose phthalazin-1-ylhydrazone** (CAS: 1082040-10-5, Molecular Formula:  $C_{14}H_{18}N_4O_5$ ) is a specialized chemical compound classified as a biochemical reagent for glycobiology research.[1] Glycobiology is a field dedicated to understanding the structure, synthesis, and biological roles of saccharides (sugars).[1] The unique structure of this molecule, a conjugate of a phthalazine heterocycle and a fructose sugar via a hydrazone linkage, suggests a dual-functionality that could be exploited in targeted research.

The phthalazine and hydrazone moieties are prevalent in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties.[2] Concurrently, the fructose component introduces a biological targeting dimension, potentially directing the molecule towards cells with high expression of fructose-specific transporters like GLUT5, a hallmark of certain cancer types.

This guide will synthesize the available information on the parent compound classes to provide a comprehensive technical resource for researchers interested in its application.

## Chemical and Physical Properties

A summary of the key properties for **Keto-D-fructose phthalazin-1-ylhydrazone** is presented below.

Property	Value	Reference
CAS Number	1082040-10-5	[3][4]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>4</sub> O <sub>5</sub>	[3][4]
Molecular Weight	322.32 g/mol	[3][4]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=NN=C2N</chem> <chem>N=C(CO)C(C(C(CO)O)O)O</chem>	[3]
Primary Use	Biochemical Reagent for Research	[1]

## Postulated Mechanism of Action and Biological Activity

Direct experimental evidence detailing the mechanism of action for **Keto-D-fructose phthalazin-1-ylhydrazone** is not extensively documented. However, based on the activities of its structural components, a hypothetical mechanism can be proposed.

## Phthalazine Core: Enzyme Inhibition

The phthalazine nucleus is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Numerous phthalazine derivatives have been synthesized and evaluated as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways.

- **VEGFR Inhibition:** A significant body of research has focused on phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5] VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.
- **Other Kinase Inhibition:** Phthalazinone derivatives have also been investigated as inhibitors of other kinases, such as Aurora kinases, which play an essential role in mitosis.[6]

## Fructose Moiety: Targeted Delivery

The fructose component is hypothesized to act as a targeting moiety. Certain cancer cells, particularly in breast cancer, exhibit high expression of the fructose-specific transporter GLUT5. This transporter is not significantly expressed in corresponding normal tissues. This differential expression provides a potential avenue for selectively delivering therapeutic or diagnostic agents to cancer cells.

## Hydrazone Linker

Hydrazones are a versatile class of compounds known for a broad spectrum of biological activities.[2] The  $-C=N-N-$  structure is a common feature in many biologically active molecules. The linkage itself can contribute to the overall pharmacological profile of the molecule.

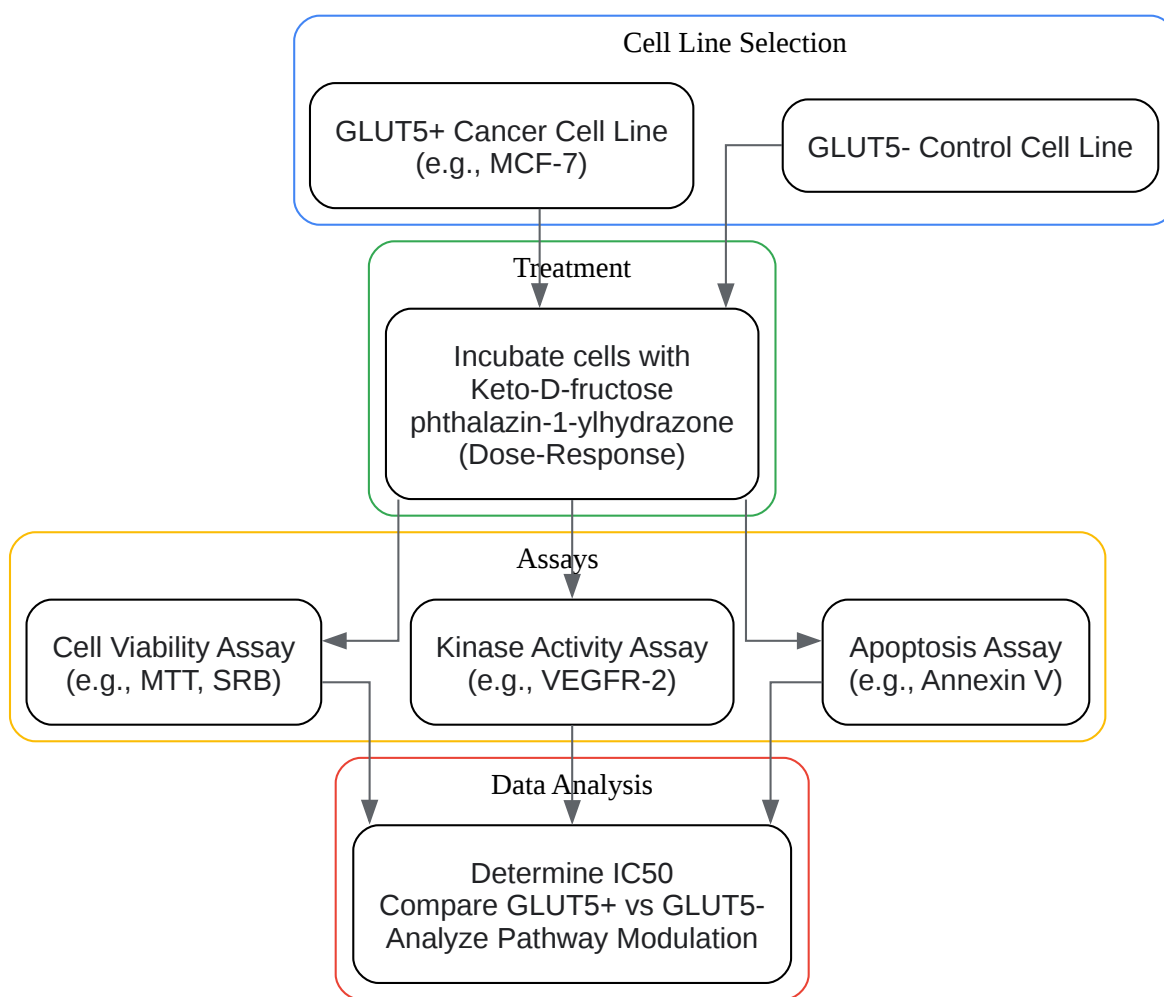
## Potential Research Applications and Experimental Protocols

Given the postulated mechanism, **Keto-D-fructose phthalazin-1-ylhydrazone** could be a valuable tool in several research areas.

## Anticancer Research

The compound's potential to act as a targeted kinase inhibitor makes it a candidate for cancer research, particularly for tumors overexpressing fructose transporters.

#### Hypothetical Experimental Workflow: In Vitro Cancer Cell Line Studies



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Caption: Workflow for in vitro evaluation of anticancer activity.

### Suggested Protocol: Cell Viability (MTT Assay)

- **Cell Seeding:** Plate cancer cells (e.g., GLUT5-positive MCF-7 and a GLUT5-negative control line) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of **Keto-D-fructose phthalazin-1-ylhydrazone** in DMSO. Create a series of dilutions in a complete culture medium to achieve the desired final concentrations.
- **Treatment:** Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known VEGFR inhibitor).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **MTT Addition:** Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

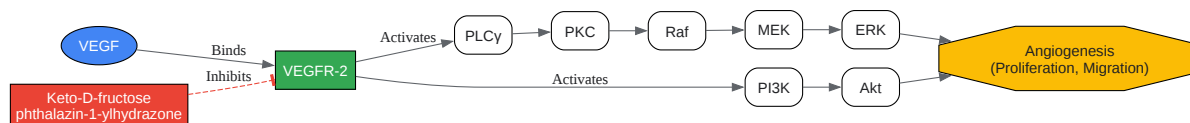
## Glycobiology and Transporter Studies

The fructose moiety allows this compound to be used as a probe to study fructose transport mechanisms and the functional activity of transporters like GLUT5.

## Visualization of Potential Signaling Pathway

The primary hypothesized target, based on the phthalazine core, is the VEGFR signaling pathway, which is central to angiogenesis.

## Hypothesized VEGFR-2 Inhibition Pathway



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Caption: Postulated inhibition of the VEGFR-2 signaling cascade.

## Conclusion and Future Directions

**Keto-D-fructose phthalazin-1-ylhydrazone** is a commercially available reagent with significant, albeit underexplored, potential. Its composite structure suggests a promising role as a targeted therapeutic agent or a biochemical probe. The phthalazine core points towards kinase inhibition, while the fructose moiety offers a mechanism for selective uptake in specific cell populations.

Future research should focus on the systematic biological evaluation of this compound. Key priorities include:

- In vitro screening: Determining its inhibitory activity against a panel of kinases (especially VEGFRs) and its cytotoxicity profile against GLUT5-positive and GLUT5-negative cancer cell lines.
- Mechanism of uptake: Confirming that cellular uptake is mediated by fructose transporters and quantifying the efficiency of this process.
- In vivo studies: Evaluating its efficacy and safety in preclinical animal models of relevant diseases.

The generation of empirical data through these studies is essential to validate the hypotheses presented in this guide and to fully unlock the potential of **Keto-D-fructose phthalazin-1-ylhydrazone** as a valuable tool for the scientific community.

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